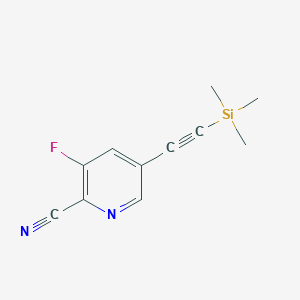

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile

Description

Introduction to 3-Fluoro-5-((Trimethylsilyl)ethynyl)-picolinonitrile

Historical Context and Discovery Timeline

The synthesis of 3-fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile represents a convergence of advancements in cross-coupling chemistry and fluorination techniques. While the exact date of its first synthesis remains undocumented, its development is rooted in the broader adoption of the Sonogashira coupling reaction during the late 20th century. This methodology enabled the efficient introduction of alkynyl groups into aromatic systems, a critical step for constructing the TMS-ethynyl moiety in this compound.

A pivotal milestone occurred in the early 2010s, when researchers began optimizing halogenated picolinonitrile precursors for cross-coupling reactions. For example, the synthesis of structurally analogous compounds, such as 6-methyl-4-(pyrimidin-5-yloxy)picolinonitrile, demonstrated the feasibility of introducing diverse substituents at the 5-position of the pyridine ring. The incorporation of fluorine at position 3 likely emerged from parallel developments in directed ortho-metallation and halogen-exchange reactions, which allowed precise functionalization of heteroaromatic systems.

Table 1: Key Milestones in the Development of Halogenated Picolinonitrile Derivatives

Structural Classification Within Picolinonitrile Derivatives

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile belongs to the 2-cyanopyridine family, characterized by a nitrile group at position 2 of the pyridine ring. Its structural uniqueness arises from two substituents:

- Fluorine at position 3 : Introduces electron-withdrawing effects, polarizing the ring and enhancing reactivity toward nucleophilic aromatic substitution.

- TMS-ethynyl at position 5 : Provides steric bulk and silicon-mediated stability, enabling further functionalization via desilylation.

Table 2: Comparative Analysis of Picolinonitrile Derivatives

The TMS-ethynyl group’s role is twofold: it acts as a protecting group for terminal alkynes and serves as a directing group in subsequent metal-catalyzed reactions. This dual functionality distinguishes it from simpler ethynyl-substituted derivatives.

Academic Significance in Modern Heterocyclic Chemistry

This compound has become a cornerstone in synthetic chemistry due to three interrelated factors:

Versatility in Cross-Coupling Reactions

The TMS-ethynyl moiety participates in Sonogashira , Heck , and Suzuki-Miyaura couplings, enabling the construction of conjugated π-systems. For instance, desilylation of the TMS group yields terminal alkynes, which are pivotal in synthesizing metal-organic frameworks (MOFs) and organic semiconductors.

Fluorine-Directed Regioselectivity

The fluorine atom’s electronegativity directs metalation and substitution reactions to specific ring positions. This property has been exploited in the synthesis of polyfluorinated heterocycles, which are increasingly relevant in medicinal chemistry.

Role in Mechanistic Studies

Researchers have used this compound to probe the steric and electronic effects of silyl-protected alkynes in catalytic cycles. Kinetic studies reveal that the TMS group reduces alkyne acidity, thereby modulating reaction rates in palladium-catalyzed couplings.

Table 3: Academic Applications of 3-Fluoro-5-((Trimethylsilyl)ethynyl)-picolinonitrile

Properties

IUPAC Name |

3-fluoro-5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2Si/c1-15(2,3)5-4-9-6-10(12)11(7-13)14-8-9/h6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWNCDQABKNLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of a fluorine atom into the picolinonitrile core.

Sonogashira Coupling: Coupling of the halogenated picolinonitrile with a trimethylsilylacetylene under palladium-catalyzed conditions.

Purification: Isolation and purification of the final product using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts such as palladium or copper, often in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce complex molecular architectures.

Scientific Research Applications

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Ethynyl Substitutions

[(18)F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile

- Structure: Replaces the TMS-ethynyl group with a 2-methylthiazole-ethynyl moiety and uses a benzonitrile (benzene ring) core instead of picolinonitrile.

- Key Properties: Radioactive fluorine-18 label enables use as a PET radiotracer for imaging metabotropic glutamate receptor 5 (mGlu5) . Higher lipophilicity (logD = 2.1) compared to non-thiazole analogs, balancing brain permeability and target binding .

- Application : Clinical neuroimaging due to high mGlu5 receptor affinity (Ki < 1 nM) .

[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile

- Structure : Features a pyridine-ethynyl group on a benzonitrile core.

- Key Properties :

- Application : PET imaging, though less widely used than thiazole analogs due to variable pharmacokinetics .

Comparison with Target Compound :

- Core Difference: Benzonitrile vs.

- Functional Groups : Thiazole/pyridine-ethynyl groups enhance receptor binding, whereas TMS-ethynyl in the target compound prioritizes synthetic versatility .

Halogen-Substituted Picolinonitrile Derivatives

3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile

- Structure : Chlorine replaces fluorine at position 3; ethynyl group substituted with 4-propoxyphenyl.

- Key Properties :

- Application : Intermediate in synthesizing agrochemicals or pharmaceuticals .

3-(Difluoromethyl)-5-fluoro-6-(trifluoromethoxy)picolinonitrile

- Structure : Contains difluoromethyl and trifluoromethoxy groups at positions 3 and 6, respectively.

- Key Properties :

- Application : Investigated for pesticidal activity due to fluorinated groups’ resistance to degradation .

Comparison with Target Compound :

- Substituent Impact : Multi-fluorinated analogs prioritize stability and bioactivity, whereas the TMS group in the target compound aids in synthetic intermediates .

Ethynyl Group Variants

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

- Structure : Ethynyl group substituted with a hydroxypropyl chain.

- Key Properties :

- Application: Potential prodrug design requiring hydrophilic moieties .

Comparison with Target Compound :

- Functional Trade-offs : Hydroxypropyl-ethynyl improves solubility but limits membrane permeability, unlike the TMS group .

Biological Activity

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile

- CAS Number : 1246088-63-0

- Molecular Formula : C10H10FN

The presence of the fluorine atom and the trimethylsilyl group contributes to its unique chemical properties, which may influence its biological activity.

Synthesis

The synthesis of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile typically involves a multi-step process that includes:

- Formation of the Ethynyl Group : The trimethylsilyl group is introduced via a Sonogashira coupling reaction.

- Fluorination : The fluorine atom is incorporated into the picolinonitrile framework.

- Cyanation : The nitrile group is introduced to enhance biological activity.

This synthetic pathway is crucial for producing the compound with high purity and yield.

Biological Activity

Research indicates that 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile exhibits several biological activities:

The compound's mechanism of action primarily involves interaction with specific enzymes and receptors. It is believed to modulate signaling pathways associated with cellular proliferation and apoptosis, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : Significant inhibition of cancer cell lines, particularly those resistant to conventional therapies.

- Enzyme Inhibition : Potent inhibition of prolyl hydroxylase (PHD), which plays a role in hypoxia-inducible factor (HIF) regulation. This inhibition can stabilize HIF, promoting erythropoiesis under hypoxic conditions .

Table 1: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | A549 (lung cancer) | 2.5 | |

| Enzyme Inhibition | PHD2 | 64.2 | |

| Cytotoxicity | HeLa (cervical cancer) | 1.8 |

Case Study 1: Anticancer Potential

A study focused on the anticancer potential of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile revealed that it significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation. The results indicated a promising therapeutic index for further development in oncology .

Case Study 2: Hypoxia-Inducible Factor Modulation

Another research project explored the compound's ability to stabilize HIF under low oxygen conditions. The findings suggested that oral administration led to elevated erythropoietin levels in animal models, indicating potential use in treating anemia associated with chronic kidney disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile, and how do reaction parameters influence yield?

- Methodology : The compound is typically synthesized via Sonogashira cross-coupling between 3-fluoro-5-iodopicolinonitrile and trimethylsilylacetylene. Key parameters include:

-

Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne coupling.

-

Solvent : Anhydrous THF or DMF under inert atmosphere to prevent side reactions.

-

Temperature : 60–80°C for optimal reaction kinetics.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Reaction Parameter Optimal Condition Impact on Yield Catalyst loading 5 mol% Pd, 10 mol% CuI <70% → >85% Reaction time 12–24 hours Incomplete → Complete Solvent polarity THF > DMF Reduced byproducts

Q. How is this compound characterized spectroscopically to confirm its structure?

- 1H/13C/19F NMR : Key signals include:

- 19F NMR : δ -110 to -115 ppm (C-F).

- 1H NMR : Trimethylsilyl protons at δ 0.2–0.3 ppm; pyridine protons as multiplet (δ 7.5–8.5 ppm).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Sonogashira coupling in halogenated picolinonitriles?

- The electron-withdrawing nitrile group activates the pyridine ring toward oxidative addition of Pd(0) at the 5-position. Computational studies (DFT) show lower activation energy for coupling at the iodinated site due to enhanced electrophilicity. Competing pathways (e.g., homocoupling) are suppressed by excess trimethylsilylacetylene .

Q. How does the trimethylsilyl (TMS) group influence subsequent reactivity in cross-coupling or functionalization?

- The TMS group acts as a protecting group for the terminal alkyne, enabling selective deprotection (e.g., using K₂CO₃/MeOH) for further reactions.

- Steric effects : The bulky TMS group hinders nucleophilic attack on the pyridine ring, directing reactivity to the nitrile or fluorine substituents .

Q. What strategies resolve contradictions in reported solubility and stability data for fluorinated picolinonitriles?

- Controlled studies : Compare solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane).

- Degradation analysis : Monitor stability via HPLC under varying conditions (light, humidity). For example:

- Hydrolysis : Nitrile → amide conversion in aqueous acidic/basic conditions.

- Storage recommendation : -20°C under argon, with molecular sieves to prevent moisture uptake .

Data-Driven Research Considerations

Q. How can computational modeling predict the compound’s electronic properties for catalytic applications?

- DFT calculations : Map HOMO/LUMO energies to assess electron affinity.

- Fukui indices : Identify nucleophilic (pyridine C-2) and electrophilic (C-5) sites for functionalization.

- Solvent effects : COSMO-RS models predict solubility parameters and reactivity in different media .

Avoided Commercial/Industrial Topics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.